molecular formula C11H14ClNO2 B2916309 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride CAS No. 2138256-24-1

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride

Cat. No.: B2916309
CAS No.: 2138256-24-1
M. Wt: 227.69
InChI Key: UMFANODIKQIMFQ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride ( 2138256-24-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This tetrahydroquinoline scaffold is recognized for its role in the synthesis of novel bioactive compounds, particularly in the development of potential anticancer agents. The structural features of this molecule, including the tetrahydroquinoline core and carboxylic acid functionality, make it a valuable intermediate for constructing more complex molecules designed to interact with biological targets. Research into tetrahydroquinoline derivatives has demonstrated their promising potential as antiproliferative agents against various human cancer cell lines . These compounds are investigated for their ability to affect cell cycle phases, induce mitochondrial membrane depolarization, and modulate cellular ROS production in cancer cells . The incorporation of sp3 hybridized carbon atoms in the tetrahydroquinoline scaffold may enhance aqueous solubility compared to purely aromatic compounds, potentially improving drug-like properties . Furthermore, compounds featuring this privileged structure have shown potential to circumvent common drug resistance mechanisms, including P-glycoprotein mediated efflux and βIII-tubulin mediated resistance, which often limit the efficacy of conventional chemotherapeutic agents like paclitaxel . This product is provided as the hydrochloride salt to enhance stability and solubility characteristics. With a molecular formula of C11H14ClNO2 and molecular weight of 227.69 g/mol , it serves as a versatile synthetic intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry. The compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFANODIKQIMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of tetrahydroquinoline derivatives.

  • Substitution: Formation of alkylated quinoline derivatives.

Scientific Research Applications

Scientific Research Applications of 1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound featuring a spirocyclic structure, incorporating a benzofuran moiety, a piperidine ring, and a fluorobenzoyl group. This compound is utilized in scientific research across various disciplines due to its unique structural features and potential interactions with biological systems.

Applications in Chemistry

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one serves as a building block in the synthesis of more complex molecules, particularly in developing new heterocyclic compounds.

Applications in Biology

Due to its unique structural features, this compound is employed in studying biological pathways and interactions. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The fluorobenzoyl group enhances the compound’s binding affinity and specificity, while the piperidine ring contributes to its overall stability and bioavailability.

Applications in Industry

1’-(2-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is used in synthesizing various industrial chemicals and materials, leveraging its reactivity and functional groups.

Mechanism of Action

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is compared with other similar compounds such as quinoline, tetrahydroquinoline, and other quinoline derivatives. Its uniqueness lies in its specific structural features and biological activities, which distinguish it from other compounds in the quinoline family.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight Key Properties
2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride C₁₁H₁₄ClNO₂ -CH₃ (position 2) -COOH (carboxylic acid), hydrochloride salt 239.70* Enhanced water solubility due to ionic form; potential for salt-dependent stability
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride C₁₁H₁₂ClNO₃ -CH₃ (position 2), =O (position 5) -COOH, ketone, hydrochloride salt 253.68* Presence of 5-ketone may alter hydrogen bonding and redox properties
Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate C₁₂H₁₄ClNO₂ -Cl (position 2), -CH₃ (position 6) -COOCH₃ (methyl ester) 239.70 Lipophilic ester group reduces polarity; potential prodrug candidate
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N -CH₃ (position 6) Amine (non-acidic) 147.22 Lacks carboxylic acid; basic amine may influence bioavailability
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ -Cl (position 2), -CH₃ (position 6) -COOH 188.57 Pyrimidine core (vs. quinoline) alters π-π interactions and electronic properties

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Impact of Functional Groups: The carboxylic acid hydrochloride in the target compound enhances solubility compared to its methyl ester analog () and non-ionic amine derivative (). This property is critical for formulations requiring aqueous compatibility . The 5-oxo variant () introduces a ketone, which could influence metabolic stability or binding affinity in biological systems due to additional hydrogen-bonding capacity.

Substituent Positioning: Methyl groups at position 2 (target compound) versus position 6 () demonstrate how regiochemistry affects molecular conformation.

Core Heterocycle Differences :

  • The pyrimidine-based analog () shares a carboxylic acid group but differs in aromaticity and ring size, leading to distinct electronic profiles. Such differences may render pyrimidines more suitable for targeting enzymes like dihydrofolate reductase .

Synthetic and Stability Considerations: The methyl ester in is likely synthesized via esterification of the carboxylic acid precursor. Its lipophilicity suggests utility in prodrug strategies, where hydrolysis in vivo would release the active acid form . Safety data for 6-methyl-1,2,3,4-tetrahydroquinoline () highlights precautions for inhalation and skin contact, underscoring the need for rigorous handling protocols for amine-containing analogs .

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 2138256-24-1) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 2138256-24-1

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Table 1: Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50 Values (µM)Observations
AntiproliferativeA2780 (Ovarian Carcinoma)4.1Significant cytotoxicity observed
HeLa (Cervical Carcinoma)3.5Induces apoptosis via ROS generation
HT-29 (Colorectal Adenocarcinoma)5.0Effective against drug-resistant variants
AntimicrobialVarious Microbial StrainsNot specifiedPotential activity noted in related compounds

Detailed Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

  • Induction of Oxidative Stress : The elevation of ROS levels leads to increased apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy where oxidative stress can selectively target malignant cells while sparing normal cells .
  • Cell Cycle Arrest : The compound has been shown to affect various phases of the cell cycle, potentially leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines .

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Efficacy : Animal studies to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Formulation Development : Exploring delivery mechanisms that enhance bioavailability and efficacy.

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